molecular formula C9H7ClFN3O B8049125 5-Amino-2-(4-chloro-2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one

5-Amino-2-(4-chloro-2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one

Cat. No.: B8049125
M. Wt: 227.62 g/mol
InChI Key: XSRRKODULMDMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(4-chloro-2-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one is a chemical compound with significant potential in various scientific and industrial applications. This compound belongs to the class of pyrazolones, which are known for their diverse biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(4-chloro-2-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazine derivatives with chloro-2-fluorobenzaldehyde in the presence of a suitable catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyrazolones.

Scientific Research Applications

Chemistry: In synthetic chemistry, this compound serves as a versatile intermediate for the preparation of more complex molecules. It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an enzyme inhibitor, which could be useful in the development of new therapeutic agents.

Medicine: Research has indicated that derivatives of this compound may have anti-inflammatory, analgesic, and antipyretic properties. These properties make it a candidate for the development of new drugs.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Amino-2-(4-chloro-2-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 5-Amino-2-chloro-4-fluorophenol

  • 2-(4-Chloro-2-fluorophenyl)-3,5-dihydro-4H-pyrazol-3-one

  • 2-(4-Chloro-2-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness: 5-Amino-2-(4-chloro-2-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern and the presence of both amino and fluorine groups, which contribute to its distinct chemical and biological properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in drug development, industrial chemistry, and beyond.

Properties

IUPAC Name

5-amino-2-(4-chloro-2-fluorophenyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3O/c10-5-1-2-7(6(11)3-5)14-9(15)4-8(12)13-14/h1-3H,4H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRRKODULMDMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=C(C=C(C=C2)Cl)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.